molecular formula C11H13ClN2 B12088944 2-(Butylamino)-4-chlorobenzonitrile

2-(Butylamino)-4-chlorobenzonitrile

Cat. No.: B12088944
M. Wt: 208.69 g/mol
InChI Key: ILZILIKSDMDGKK-UHFFFAOYSA-N
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Description

2-(Butylamino)-4-chlorobenzonitrile is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a butylamino group attached to a benzene ring, which also contains a chlorine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-chlorobenzonitrile typically involves the reaction of 4-chlorobenzonitrile with butylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

4-chlorobenzonitrile+butylamineThis compound\text{4-chlorobenzonitrile} + \text{butylamine} \rightarrow \text{this compound} 4-chlorobenzonitrile+butylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts or other additives may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-chlorobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The butylamino group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products

    Substitution: Formation of 2-(Butylamino)-4-hydroxybenzonitrile.

    Reduction: Formation of 2-(Butylamino)-4-chlorobenzylamine.

    Oxidation: Formation of this compound oxide.

Scientific Research Applications

2-(Butylamino)-4-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds or other interactions with active sites, while the nitrile and chlorine groups may contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)-4-hydroxybenzonitrile
  • 2-(Butylamino)-4-chlorobenzylamine
  • 2-(Butylamino)-4-chlorobenzonitrile oxide

Uniqueness

This compound is unique due to the specific combination of functional groups it possesses. The presence of both a butylamino group and a nitrile group on the benzene ring, along with a chlorine atom, provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-(butylamino)-4-chlorobenzonitrile

InChI

InChI=1S/C11H13ClN2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7,14H,2-3,6H2,1H3

InChI Key

ILZILIKSDMDGKK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

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